

# Spectroscopic Characterization Guide: 3-Chloro-4-methoxyphenethylamine HCl

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## Compound of Interest

Compound Name:	3-Chloro-4-methoxyphenethylamine hydrochloride
CAS No.:	7569-60-0
Cat. No.:	B1591647

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## Executive Summary & Compound Identity

3-Chloro-4-methoxyphenethylamine HCl is a substituted phenethylamine featuring a 1,3,4-trisubstituted benzene ring. Its spectroscopic signature is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom, alongside the characteristic ammonium salt features of the side chain.

- IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
- CAS RN: 7569-60-0 (HCl salt); 7569-87-1 (Free base)
- Molecular Formula:
- Molecular Weight: 222.11 g/mol (Salt); 185.65 g/mol (Base)

## Mass Spectrometry (MS) Profile

Mass spectrometry provides the most definitive confirmation of the halogen substitution pattern (Chlorine isotopes) and the primary amine backbone.

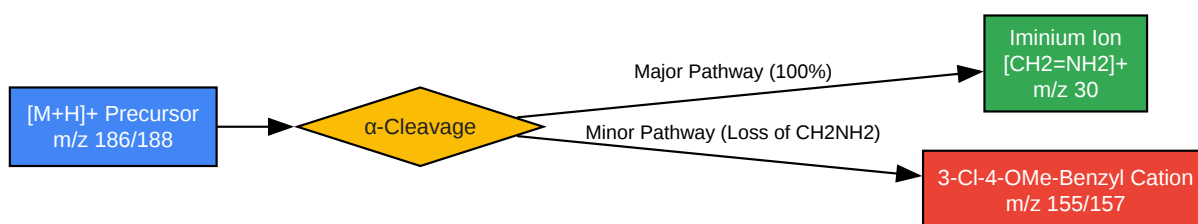
## Fragmentation Pathway & Isotopic Signature

The mass spectrum is dominated by the nitrogen-directed

-cleavage, a hallmark of primary phenethylamines.

- Molecular Ion ( ): Weak or absent in Electron Impact (EI) due to rapid fragmentation. In Electrospray Ionization (ESI+), the is observed at  $m/z$  186.
- Chlorine Isotope Pattern: The presence of a single chlorine atom creates a distinct 3:1 ratio between the (186) and (188) peaks ( ).
- Base Peak ( $m/z$  30): The primary fragmentation pathway involves the cleavage of the bond, generating the iminium ion ( ) at  $m/z$  30.
- Benzylic Cation ( $m/z$  155/157): Loss of the amine side chain ( ) yields the 3-chloro-4-methoxybenzyl cation.

## Fragmentation Logic Diagram



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Caption: Logical fragmentation flow in EI/ESI mass spectrometry showing the dominance of the iminium ion formation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis requires careful solvent selection. DMSO-

is the preferred solvent for the HCl salt to preserve the ammonium proton signal and prevent exchange broadening observed in

### H NMR Data (400 MHz, DMSO- )

The aromatic region exhibits a characteristic ABC-like pattern (specifically an ABX or AMX system depending on field strength) due to the 1,3,4-substitution.

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
Amine	8.00 - 8.20	br s	3H	protons (exchangeable).
Ar-H2	7.35	d ( Hz)	1H	Meta-coupled to H6. Deshielded by ortho-Cl and alkyl group.
Ar-H6	7.15	dd ( Hz)	1H	Ortho-coupled to H5, meta-coupled to H2.
Ar-H5	7.08	d ( Hz)	1H	Ortho-coupled to H6. Shielded by ortho-OMe group.
OMe	3.84	s	3H	Characteristic methoxy singlet.
-CH2	2.95 - 3.05	m/t	2H	Adjacent to , deshielded relative to -CH2.
-CH2	2.80 - 2.88	t	2H	Benzylic protons.

## C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the asymmetry of the ring and the presence of the methoxy group.

Carbon Type	Shift ( , ppm)	Assignment
C-O (Ar)	153.5	C4: Deshielded by direct oxygen attachment.
C-Alkyl (Ar)	131.0	C1: Ipso carbon attached to ethyl chain.
Ar-CH	130.5	C2: Aromatic CH (meta to OMe).
Ar-CH	128.5	C6: Aromatic CH.
C-Cl (Ar)	121.0	C3: Ipso carbon attached to Chlorine.
Ar-CH	113.0	C5: Ortho to OMe (shielded).
OMe	56.2	Methoxy carbon.
-CH2	40.5	Methylene adjacent to Nitrogen.
-CH2	32.5	Benzylic methylene.

## Infrared (IR) Spectroscopy

The IR spectrum of the HCl salt is distinct from the free base, primarily in the high-frequency region due to the ammonium cation.

Region ( )	Vibration Mode	Diagnostic Value
2800 - 3200	N-H Stretch	Broad, strong band characteristic of primary ammonium salts ( ). Overlaps with C-H stretches.
1580 - 1600	C=C Aromatic	Ring skeletal vibrations.
1250 - 1270	C-O-C Stretch	Asymmetric stretching of the aryl alkyl ether (Methoxy group).
1050	C-N Stretch	Aliphatic amine C-N bond.
600 - 800	C-Cl Stretch	Characteristic alkyl/aryl chloride band (often weak/obscured in fingerprint).

## Experimental Protocols

To ensure data integrity, the following protocols are recommended for sample preparation.

### NMR Sample Preparation (HCl Salt)

- Solvent Choice: Use DMSO-  
(99.9% D) rather than  
. The HCl salt is poorly soluble in chloroform, and  
will cause the loss of the ammonium proton signal via exchange.
- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
- Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm ( H) and 39.5 ppm (

C).

## Mass Spectrometry (LC-MS)

- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
- Ionization: ESI Positive Mode.
- Note: Expect the salt to dissociate immediately; the detected species is the protonated free base

## References

- Sigma-Aldrich. **3-Chloro-4-methoxyphenethylamine hydrochloride** Product Sheet. Retrieved from .
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2757644, 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine. Retrieved from .
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
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